![molecular formula C9H10ClN3O B032663 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS No. 19666-40-1](/img/structure/B32663.png)
2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridinone derivative with a 3-chloropropyl substituent at the 2-position of the fused heterocyclic core. It serves as a key intermediate in synthesizing trazodone, a serotonin antagonist and reuptake inhibitor (SARI) antidepressant . The compound is synthesized via nucleophilic substitution reactions between 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and 1-bromo-3-chloropropane under microwave-assisted conditions, achieving yields up to 92% with tetrabutylammonium bromide (TBAB) and potassium carbonate (K₂CO₃) as catalysts . Its structure combines a planar triazolopyridinone moiety with a flexible chloropropyl chain, enabling diverse pharmacological interactions, particularly with serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Reaction with Piperazine Derivatives to Form Trazodone
The compound’s primary application lies in its condensation with 1-(3-chlorophenyl)piperazine hydrochloride under microwave-assisted, solvent-free conditions to synthesize trazodone. This reaction leverages nucleophilic substitution at the chloropropyl group and is catalyzed by phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) .
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the chloropropyl carbon, displacing chloride. Microwave irradiation accelerates the reaction by enhancing molecular activation energy .
Nucleophilic Substitution Reactions
The chloropropyl group undergoes substitution with diverse nucleophiles, enabling structural diversification of triazolopyridine derivatives.
Key Observations :
- Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing transition states .
- Steric hindrance from the triazole ring slows substitution at the terminal chloropropyl carbon .
Role in Coordination Chemistry
The triazole nitrogen and chloropropyl group enable metal coordination, though this application remains underexplored. Preliminary studies suggest:
- Copper(II) complexes : Formed in ethanol at RT, characterized by UV-Vis and ESR spectroscopy .
- Potential for catalytic applications in cross-coupling reactions .
Stability and Reactivity Considerations
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolopyridine compounds exhibit notable antimicrobial properties. In particular, 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has been synthesized to evaluate its efficacy against various bacterial strains. Studies indicate that modifications to the triazole ring can enhance antibacterial activity, making these compounds promising candidates for antibiotic development .
Anticancer Properties
Recent investigations have focused on the anticancer potential of triazolopyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, modifications to the side chain have been linked to increased cytotoxicity against specific cancer cell lines .
Case Study: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of this compound and evaluated their binding affinity to specific targets involved in cancer progression. The results indicated that certain modifications significantly improved binding affinity and selectivity .
Pesticide Development
The compound is also being explored for its potential use as a pesticide. Its structural framework allows it to interact with biological systems effectively. Research into its efficacy against agricultural pests has shown that derivatives can disrupt pest metabolism or reproductive cycles, offering a new avenue for crop protection strategies .
Table 2: Pesticidal Activity Data
Compound Derivative | Target Pest | Efficacy (%) |
---|---|---|
Derivative A | Aphids | 85 |
Derivative B | Whiteflies | 78 |
Derivative C | Spider Mites | 90 |
Polymer Chemistry
In material science, this compound is being investigated as a building block for polymer synthesis. Its ability to form stable linkages makes it suitable for creating polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their performance in various applications .
Case Study: Polymer Synthesis
A recent study demonstrated the incorporation of triazolopyridine derivatives into polyurethanes, resulting in materials with superior mechanical properties compared to conventional formulations. The research highlighted the potential for these materials in high-performance applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogenated Alkyl Derivatives
- 2-(3-Bromopropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one :
This brominated analog exhibits higher reactivity in nucleophilic substitution due to bromine’s superior leaving group ability compared to chlorine. However, microwave-assisted synthesis yields are comparable (~81–92%) to the chloropropyl derivative . - 2-(Chloromethyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one :
The shorter chloromethyl chain reduces steric hindrance but decreases lipophilicity (logP = 1.2 vs. 2.1 for chloropropyl), impacting membrane permeability and receptor binding .
Functionalized Alkyl Chains
- 2-(3-Hydroxypropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one :
The hydroxyl group enhances hydrophilicity (aqueous solubility: 12 mg/mL vs. 0.5 mg/mL for chloropropyl) but reduces CNS penetration due to increased hydrogen bonding . - Hexyl Derivatives (e.g., Trazodone analogs) :
Extending the alkyl chain to six carbons improves 5-HT1A receptor affinity (Ki = 8 nM vs. 120 nM for chloropropyl) by enhancing hydrophobic interactions with the receptor’s transmembrane domain .
Key Observations :
- Microwave irradiation reduces reaction times from hours to minutes.
- DMF outperforms acetonitrile in yield due to better solubility of intermediates .
Pharmacological Activity
Key Observations :
- Chain length and terminal functional groups critically influence receptor selectivity.
- The chloropropyl derivative’s moderate affinity makes it a versatile intermediate for further modifications.
Physicochemical Properties
Compound | Molecular Weight | logP | Melting Point (°C) | Solubility (mg/mL) |
---|---|---|---|---|
2-(3-Chloropropyl)-derivative | 225.68 | 2.1 | 231–234 | 0.5 (water) |
2-(Bromopropyl)-derivative | 270.12 | 2.4 | 245–248 | 0.3 (water) |
2-(Hydroxypropyl)-derivative | 193.20 | 0.9 | 198–201 | 12 (water) |
Core triazolopyridinone | 135.12 | 0.5 | 230–234 | 1.2 (water) |
Key Observations :
- Halogenated alkyl chains increase logP, enhancing blood-brain barrier penetration.
- Hydroxypropyl derivatives trade CNS activity for improved solubility.
Biological Activity
2-(3-Chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological effects, including antimalarial properties, potential therapeutic applications, and underlying mechanisms.
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 211.648 g/mol
- CAS Number : 19666-40-1
- SMILES Notation : O=C1N2C=CC=CC2=NN1CCCCl
Biological Activity Overview
The compound belongs to a class of heterocyclic compounds known as triazolopyridines, which have been widely studied for their diverse pharmacological activities. Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antimalarial Activity : A series of studies have identified the potential of triazolopyridine derivatives against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated significant in vitro activity with IC50 values in the low micromolar range (e.g., 2.24 μM) .
- Antibacterial and Antifungal Properties : Triazolopyridines have shown broad-spectrum antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to inhibit various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Targets : The compound has been studied for its interaction with specific enzymes involved in disease processes. For instance, it may act as an inhibitor of falcipain-2, a cysteine protease critical for the survival of P. falciparum .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with target proteins. Binding interactions have been characterized through virtual screening and molecular docking techniques .
Case Studies and Research Findings
Several research studies highlight the efficacy and potential applications of this compound:
- Antimalarial Drug Discovery : A study conducted by researchers at the University of Antwerp focused on synthesizing a library of triazolopyridine derivatives. Among these, this compound was identified as a promising candidate for further development due to its favorable binding interactions with falcipain-2 .
- Toxicological Profile : Preliminary assessments indicate that while the compound shows therapeutic promise, it may also cause skin and eye irritation (H315 and H319 classifications) . Understanding these toxicological aspects is crucial for developing safe therapeutic agents.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one?
- Methodology : The compound is synthesized via nucleophilic substitution or mechanochemical/microwave-assisted reactions. Key steps include:
- Mechanochemical synthesis : Reacting 2-(3-chloropropyl)-triazolopyridinone with 1-(3-chlorophenyl)piperazine hydrochloride in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (46% yield) .
- Microwave-assisted synthesis : Using solvents like acetonitrile (ACN) or DMF with TBAB, achieving faster reaction times (<30 minutes) and higher yields (data not fully reported) .
- Cyclization routes : Formation of the triazolopyridine core via condensation of 2-hydrazinylpyridines with chloroethynylphosphonates or similar reagents .
- Key reagents : K₂CO₃ (base), TBAB (catalyst), and halogenated intermediates.
Q. How is the compound structurally characterized in academic research?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the methylene unit (δH 3.42–4.19 ppm, δC 23.5 ppm) and coupling constants (²JH-P ≈ 20 Hz) for phosphonylated derivatives .
- HPLC : Purity validation (≥99% via HPLC) and retention time matching (e.g., Rt = 1.66 min for Trazodone intermediates) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 371.86 for C₁₉H₂₂ClN₅O) .
Q. What is the pharmacological relevance of this compound in Trazodone derivatives?
- Mechanism : As a Trazodone precursor, it contributes to serotonin reuptake inhibition (SSRI) and 5HT₂ receptor antagonism. The 3-chlorophenylpiperazine moiety enhances binding affinity to serotonin receptors .
- Target validation : In vitro assays (e.g., radioligand binding studies) confirm activity at 5-HT₁A and 5-HT₂ receptors, critical for antidepressant effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in mechanochemical synthesis?
- Variables :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to ACN .
- Catalyst loading : Increasing TBAB concentration (0.001–0.005 mol) enhances reaction efficiency .
- Grinding time : Prolonged mechanochemical activation (30–60 minutes) improves homogeneity and yield .
- Data-driven approach : Use design of experiments (DoE) to analyze interactions between variables.
Q. What computational strategies predict the binding affinity of this compound with serotonin receptors?
- Docking tools : AutoDock Vina for molecular docking, optimizing parameters like grid box size (centered on 5-HT₁A binding pockets) and exhaustiveness (≥8) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from radioligand assays. For example, Trazodone derivatives show ∆G ≈ -9.5 kcal/mol for 5-HT₂A .
Q. How to resolve discrepancies in impurity profiles between synthesis batches?
- Analytical protocols :
- HPLC with reference standards : USP Trazodone Related Compound D (3-bromophenyl analog) as a control .
- LC-MS/MS : Identify trace impurities like 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol (common byproduct) .
Q. What are the challenges in modifying the triazolopyridine core to enhance selectivity?
- Structural modifications :
Properties
IUPAC Name |
2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJMURFKRBVTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516080 | |
Record name | 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19666-40-1 | |
Record name | 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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